molecular formula C15H16BF7O2 B13625309 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13625309
M. Wt: 372.09 g/mol
InChI Key: OLRRNTSHAZOEGS-UHFFFAOYSA-N
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Description

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane core and a phenyl ring substituted with a heptafluoropropan-2-yl group. This highly fluorinated substituent confers unique electronic and steric properties, distinguishing it from other dioxaborolane derivatives. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and reactivity in cross-coupling reactions, while the heptafluoropropan-2-yl group enhances hydrophobicity and electron-withdrawing effects, making the compound valuable in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C15H16BF7O2

Molecular Weight

372.09 g/mol

IUPAC Name

2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H16BF7O2/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(17,14(18,19)20)15(21,22)23/h5-8H,1-4H3

InChI Key

OLRRNTSHAZOEGS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable phenylboronic acid derivative with a heptafluoropropyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This interaction can modulate the activity of the target enzyme, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Comparisons:

Compound Name Substituent Group Reactivity in Suzuki Coupling Solubility Stability Applications
Target Compound Heptafluoropropan-2-yl High (strong electron-withdrawing effect) Low (hydrophobic) Moderate (fluorine-induced steric protection) Drug precursors, fluorinated materials
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline () Aniline Moderate (electron-donating -NH₂) High (polar group) Low (prone to oxidation) Polymer synthesis, ligands
2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Difluoro + trifluoromethyl Very High Low High (fluorine shielding) Material science, agrochemicals
2-[5-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () Difluoromethyl + thiophene Moderate (heterocyclic conjugation) Moderate Moderate Optoelectronic materials
  • Electron-Withdrawing Effects : The heptafluoropropan-2-yl group in the target compound surpasses trifluoromethyl () and difluoromethyl () groups in electron withdrawal, accelerating oxidative addition in Suzuki-Miyaura couplings .
  • Steric Hindrance : The bulky heptafluoro group reduces undesired side reactions by shielding the boron center, similar to hexyloxy-substituted analogs () .

Solubility and Compatibility

  • Hydrophobicity: The target compound’s solubility in nonpolar solvents (e.g., toluene, THF) exceeds that of aniline-containing derivatives () but is comparable to other fluorinated dioxaborolanes () .

Industrial and Pharmaceutical Relevance

  • Drug Development : Fluorine’s role in prolonging half-life aligns with trends in FDA-approved fluorinated drugs (e.g., JAK inhibitors) .
  • Material Science : Less versatile than biphenyl-dioxaborolanes () for OLEDs but valuable in fluoropolymer synthesis .

Biological Activity

The compound 2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with potential applications in various fields including pharmaceuticals and agrochemicals. Its biological activity is of particular interest due to its unique structure that incorporates fluorinated groups and a dioxaborolane moiety.

  • Molecular Formula : C15_{15}H18_{18}F7_{7}B1_{1}O2_{2}
  • Molecular Weight : 367.1 g/mol
  • CAS Number : 14752201

The biological activity of this compound can be attributed to its ability to interact with biological molecules through various mechanisms:

  • Enzyme Inhibition : The presence of the boron atom allows for the formation of stable complexes with enzymes that contain nucleophilic sites. This can inhibit enzyme activity and alter metabolic pathways.
  • Receptor Modulation : The fluorinated phenyl group may enhance lipophilicity and facilitate interactions with cell membrane receptors, potentially modulating signaling pathways.
  • Antioxidant Activity : Boron compounds are known for their antioxidant properties which can protect cells from oxidative stress.

In Vitro Studies

Recent studies have explored the effects of similar fluorinated compounds on cellular systems. For instance:

  • A study on perfluoroalkyl substances (PFAS) indicated that fluorinated compounds could modulate immune responses by affecting T-cell populations and cytokine production .
  • Another investigation highlighted the role of boron compounds in inhibiting specific enzymes involved in cancer metabolism .

In Vivo Studies

Animal studies have shown that exposure to fluorinated compounds can lead to alterations in immune function and metabolic processes:

  • Functional immunotoxicity tests demonstrated that PFAS exposure resulted in decreased antibody responses in rodents .
  • Studies involving boron compounds have shown potential in reducing tumor growth in xenograft models by targeting metabolic pathways .

Data Table: Summary of Biological Activities

Study TypeFindingsReference
In VitroModulation of immune cell signaling
In VivoDecreased antibody responses in rodent models
Enzyme InhibitionBoron compounds inhibit cancer-related enzymes
AntioxidantProtection against oxidative stress in cellular models

Case Studies

  • Case Study on Immunotoxicity :
    • A review article discussed the immunotoxic effects of PFAS on human health and highlighted the need for further research into how similar structures might affect immune function .
  • Case Study on Boron Compounds :
    • Research indicated that boron-containing compounds could serve as effective agents against certain types of cancer by inhibiting key metabolic enzymes .

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